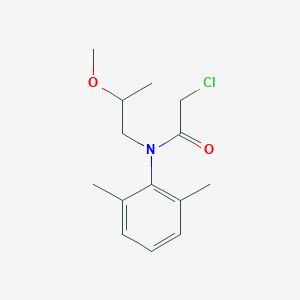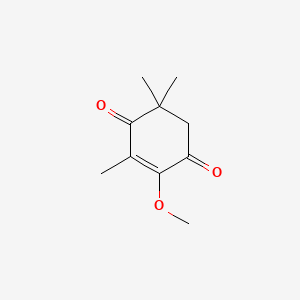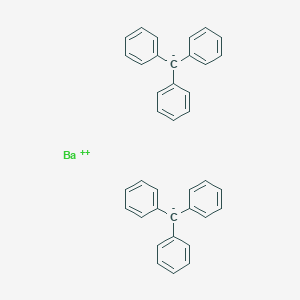
1,6-Octadiene, 2,7-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Octadiene, 2,7-dimethyl- is an organic compound with the molecular formula C10H18 and a molecular weight of 138.2499 g/mol . It is also known by other names such as 2,7-Dimethyl-2,7-octadiene and 2,7-Dimethyl-1,6-octadiene . This compound is characterized by its two double bonds and two methyl groups attached to the octadiene chain, making it a diene with specific structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Octadiene, 2,7-dimethyl- can be achieved through various organic synthesis methods. One common method involves the use of xylene as a solvent and refluxing the reaction mixture for several hours . The specific reaction conditions, such as temperature and duration, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of 1,6-Octadiene, 2,7-dimethyl- typically involves large-scale organic synthesis techniques. These methods often utilize catalysts and optimized reaction conditions to maximize yield and minimize by-products. The exact details of industrial production methods are proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Octadiene, 2,7-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of 1,6-Octadiene, 2,7-dimethyl- include hydrogen gas for reduction reactions and oxidizing agents such as potassium permanganate for oxidation reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of 1,6-Octadiene, 2,7-dimethyl- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield epoxides or alcohols , while reduction reactions may produce alkanes .
Applications De Recherche Scientifique
1,6-Octadiene, 2,7-dimethyl- has several scientific research applications, including:
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on various biological pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,6-Octadiene, 2,7-dimethyl- involves its interaction with specific molecular targets and pathways. For example, during thermal decomposition, it undergoes proton transfer reactions, leading to the formation of various products . The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
1,6-Octadiene, 2,7-dimethyl- can be compared with other similar compounds, such as:
1,6-Octadiene, 3,7-dimethyl-: .
2,7-Octadiene-1,6-diol, 2,6-dimethyl-: This compound has additional hydroxyl groups, making it a diol.
The uniqueness of 1,6-Octadiene, 2,7-dimethyl- lies in its specific structural arrangement, which influences its reactivity and applications.
Propriétés
IUPAC Name |
2,7-dimethylocta-1,6-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-9(2)7-5-6-8-10(3)4/h8H,1,5-7H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCSXUVUZAASRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCCC(=C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334517 |
Source


|
| Record name | 1,6-Octadiene, 2,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40195-09-3 |
Source


|
| Record name | 1,6-Octadiene, 2,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
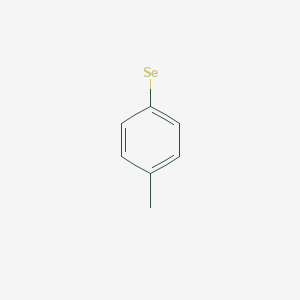
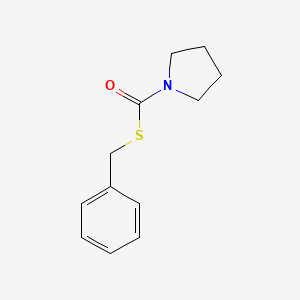

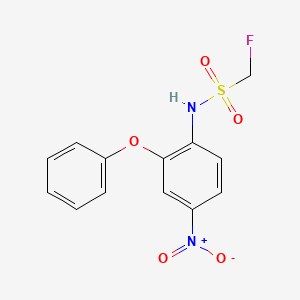
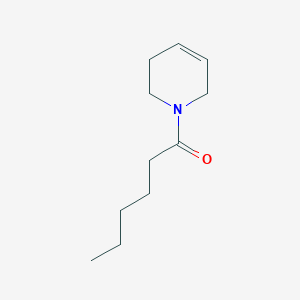
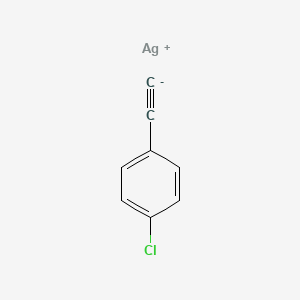
![2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate](/img/structure/B14661219.png)


